A2ti-1
Overview
Description
A2ti-1 is a selective and high-affinity inhibitor of the annexin A2 and S100A10 heterotetramer. This compound specifically disrupts the protein-protein interaction between annexin A2 and S100A10, preventing the infection of human papillomavirus type 16 .
Preparation Methods
Synthetic Routes and Reaction Conditions
A2ti-1 is synthesized through a series of chemical reactions involving the formation of a heterotetramer. The synthetic route typically involves the use of specific reagents and conditions to achieve high purity and yield. The compound is often prepared in a solid form and can be dissolved in dimethyl sulfoxide for experimental use .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand. The production process includes rigorous quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
A2ti-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: this compound can be reduced using reducing agents to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
A2ti-1 has several scientific research applications, including:
Chemistry: Used as a model compound to study protein-protein interactions and the effects of inhibitors.
Biology: Employed in research on human papillomavirus infection and its prevention.
Medicine: Investigated for its potential therapeutic applications in preventing viral infections.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents
Mechanism of Action
A2ti-1 exerts its effects by specifically disrupting the protein-protein interaction between annexin A2 and S100A10. This disruption prevents the entry and infection of human papillomavirus type 16 into epithelial cells. The compound targets the annexin A2 and S100A10 heterotetramer, inhibiting its function and thereby blocking the viral infection pathway .
Comparison with Similar Compounds
Similar Compounds
A2ti-2: Another inhibitor of the annexin A2 and S100A10 heterotetramer, but with lower potency compared to A2ti-1.
Other Annexin Inhibitors: Various compounds that inhibit annexin proteins but may have different specificities and potencies
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for the annexin A2 and S100A10 heterotetramer. It has been shown to be more potent than other similar compounds in preventing human papillomavirus type 16 infection. This makes this compound a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-(2-ethylphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-15-9-5-6-10-16(15)24-19(22-23-20(24)27-13-18(21)25)12-26-17-11-7-4-8-14(17)2/h4-11H,3,12-13H2,1-2H3,(H2,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQGIFUBCFRGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)COC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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